[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl](phenyl)acetic acid
CAS No.:
Cat. No.: VC13264498
Molecular Formula: C23H16N2O6S2
Molecular Weight: 480.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16N2O6S2 |
|---|---|
| Molecular Weight | 480.5 g/mol |
| IUPAC Name | 2-[(5E)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid |
| Standard InChI | InChI=1S/C23H16N2O6S2/c1-13-7-9-16(17(11-13)25(29)30)18-10-8-15(31-18)12-19-21(26)24(23(32)33-19)20(22(27)28)14-5-3-2-4-6-14/h2-12,20H,1H3,(H,27,28)/b19-12+ |
| Standard InChI Key | REYBWBRZKCXMLY-XDHOZWIPSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O)[N+](=O)[O-] |
| SMILES | CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O)[N+](=O)[O-] |
Introduction
[Introduction to (5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid](pplx://action/followup)
(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid is a complex organic compound featuring a thiazolidine ring, a furan moiety, and a nitrophenyl substituent. This compound is of interest in organic and medicinal chemistry due to its unique structural features and potential biological activities.
Molecular Formula and Weight
The molecular formula of this compound is C23H16N2O6S2, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its molecular weight is approximately 480.52 g/mol .
Synonyms
This compound is also known as 3-Thiazolidineacetic acid, 5-[[5-(4-methyl-2-nitrophenyl)-2-furanyl]methylene]-4-oxo-α-phenyl-2-thioxo-.
CAS Number
The CAS number for this compound is 612804-64-5 .
Synthesis Methods
The synthesis of (5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a furyl aldehyde under basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization and subsequent functional group modifications.
Biological Activities and Potential Applications
Compounds containing thiazolidine and furan rings often exhibit significant biological activities, including potential therapeutic effects. The specific biological activities of (5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid warrant further investigation to elucidate its therapeutic potential.
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